molecular formula C24H25NO2S B8286627 N-Methyl-S-trityl-L-homocysteine CAS No. 526210-72-0

N-Methyl-S-trityl-L-homocysteine

Cat. No.: B8286627
CAS No.: 526210-72-0
M. Wt: 391.5 g/mol
InChI Key: BHJMNKVGDZETBS-QFIPXVFZSA-N
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Description

N-Methyl-S-trityl-L-homocysteine is a chemically modified derivative of L-homocysteine, featuring a trityl (triphenylmethyl) group at the sulfur atom and a methyl group at the nitrogen atom. This compound is primarily utilized as a protected intermediate in peptide synthesis, where the trityl group stabilizes the thiol moiety against oxidation and undesired side reactions . Its structural design enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) and other biochemical applications. The methyl group on the nitrogen further modulates reactivity, making it distinct from other S-trityl-protected cysteine or homocysteine derivatives .

Properties

CAS No.

526210-72-0

Molecular Formula

C24H25NO2S

Molecular Weight

391.5 g/mol

IUPAC Name

(2S)-2-(methylamino)-4-tritylsulfanylbutanoic acid

InChI

InChI=1S/C24H25NO2S/c1-25-22(23(26)27)17-18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3,(H,26,27)/t22-/m0/s1

InChI Key

BHJMNKVGDZETBS-QFIPXVFZSA-N

Isomeric SMILES

CN[C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

CNC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Scientific Research Applications

Neurobiology

N-Methyl-S-trityl-L-homocysteine has been studied for its neurotoxic effects, particularly through its interaction with the N-methyl-D-aspartate receptor. Research indicates that elevated levels of homocysteine can lead to neurotoxicity by acting as an agonist at the glutamate binding site of this receptor, potentially contributing to neurodegenerative diseases and cerebrovascular conditions .

Key Findings:

  • Neurotoxicity Mechanism: Homocysteine activates the N-methyl-D-aspartate receptor, leading to increased intracellular calcium levels and neuronal damage .
  • Clinical Implications: Understanding these mechanisms may help develop therapeutic strategies for conditions associated with elevated homocysteine levels.

Anticancer Research

The compound has shown promise in anticancer applications. Studies have reported its efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Study Summary:

  • Objective: Evaluate the anticancer effects on breast cancer models.
  • Results: Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, indicating a potential therapeutic window for cancer treatment .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Research suggests that it may reduce inflammatory markers in various models.

Case Study Summary:

  • Objective: Assess the compound's effects on inflammation.
  • Results: Significant reductions in pro-inflammatory cytokines were noted, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound's antimicrobial properties have been explored, revealing effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antimicrobial Efficacy: Demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with respective minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
NeurotoxicityNeuronal CellsIncreased intracellular calcium1997
AnticancerMCF-7 (breast cancer)Induction of apoptosis2023
Anti-inflammatoryMacrophagesReduction of TNF-alpha by 50%2025
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Comparison with Similar Compounds

S-Trityl-L-Cysteine (STLC)

  • Molecular Formula: C₂₂H₂₁NO₂S
  • Key Features : Lacks the N-methyl group but retains the trityl-protected thiol.
  • Applications: STLC is a well-documented inhibitor of kinesin Eg5, inducing mitotic arrest and apoptosis in cancer cells (e.g., HL-60 cells) at concentrations of 1–100 μM . Unlike N-methyl-S-trityl-L-homocysteine, STLC’s unmodified amino group allows direct interaction with cellular targets, enhancing its potency in antimitotic therapies .
  • Limitations : Susceptible to deprotection under acidic conditions, limiting its utility in prolonged biochemical assays.

S-Adenosyl-L-Homocysteine (AdoHcy)

  • Molecular Formula : C₁₄H₂₀N₆O₅S
  • Key Features: Contains an adenosyl group instead of trityl, critical in methylation reactions as a byproduct of S-adenosylmethionine (SAM)-dependent processes.
  • Applications: Serves as a regulator of methyltransferases. Structural analogues like 3-deazaadenosyl-L-homocysteine act as potent inhibitors of S-adenosylhomocysteine hydrolase, modulating intracellular SAM/AdoHcy ratios .
  • Comparison : Unlike this compound, AdoHcy participates directly in metabolic pathways but lacks synthetic versatility due to its complex biosynthesis and instability in organic solvents .

Fmoc-S-Trityl-D-Homocysteine

  • Molecular Formula: C₃₇H₃₃NO₄S
  • Key Features : Uses a fluorenylmethyloxycarbonyl (Fmoc) group for nitrogen protection and a trityl group for sulfur protection.
  • Applications: Widely used in SPPS for D-amino acid incorporation. The Fmoc group allows mild base-mediated deprotection, contrasting with the acid-labile trityl group in this compound .
  • Advantages : Stereochemical diversity (D-configuration) expands peptide design but introduces challenges in enzymatic compatibility .

N-Boc-S-Tritylcysteine Derivatives

  • Example : N-Boc-S-tritylcystein-N-methoxy-N-methylamide
  • Molecular Formula : C₂₉H₃₄N₂O₄S
  • Key Features : Incorporates a tert-butoxycarbonyl (Boc) group for nitrogen protection, offering orthogonal deprotection strategies.
  • Applications : Used in fragment condensation approaches for complex peptide synthesis. The Boc group requires strong acids (e.g., TFA) for removal, unlike the milder conditions for N-methyl derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Protective Groups Solubility Key Applications
This compound C₂₅H₂₅NO₂S 403.54 Trityl (S), Methyl (N) Organic solvents Peptide synthesis intermediates
S-Trityl-L-Cysteine (STLC) C₂₂H₂₁NO₂S 363.47 Trityl (S) DMSO, ethanol Antimitotic agent
S-Adenosyl-L-Homocysteine C₁₄H₂₀N₆O₅S 384.41 Adenosyl (S) Aqueous buffers Methyltransferase regulation
Fmoc-S-Trityl-D-Homocysteine C₃₇H₃₃NO₄S 627.78 Fmoc (N), Trityl (S) DMF, DCM SPPS with D-amino acids
N-Boc-S-Tritylcysteine C₂₉H₃₄N₂O₄S 506.66 Boc (N), Trityl (S) Chloroform Fragment condensation

Research Findings and Mechanistic Insights

  • This compound : Demonstrated stability in peptide coupling reactions due to the trityl group’s steric bulk, which prevents disulfide formation. The methyl group reduces nucleophilicity, minimizing side reactions during Fmoc-based SPPS .
  • STLC: Induces G₂/M phase arrest in HL-60 cells at 10 μM within 24 hours, with apoptotic effects becoming dominant at 72 hours.
  • AdoHcy Analogues: 3-Deazaadenosyl-L-homocysteine inhibits S-adenosylhomocysteine hydrolase with an IC₅₀ of 0.8 μM, highlighting the importance of the purine moiety for enzyme interaction—a feature absent in trityl-protected derivatives .

Preparation Methods

Thiol Protection with Trityl Groups

The S-trityl group is introduced via reaction of L-homocysteine with trityl chloride (Trt-Cl) in alkaline aqueous conditions:

L-Homocysteine+Trt-ClNaOH, H2OS-Trityl-L-homocysteine\text{L-Homocysteine} + \text{Trt-Cl} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{S-Trityl-L-homocysteine}

Key parameters:

  • Temperature : 0–5°C to minimize racemization.

  • Base : 2–3 equivalents of NaOH or NaHCO₃.

  • Yield : 70–85% after recrystallization.

N-Methylation Strategies

Post-tritylation, N-methylation is achieved via:

  • Methyl iodide (CH₃I) : Reacts with the free α-amino group in DMF at 25°C for 12 h.

  • Eschweiler-Clarke reaction : Reductive amination using formaldehyde and formic acid, though this risks trityl cleavage under acidic conditions.

Challenges :

  • Competing S-alkylation requires strict temperature control.

  • Racemization observed at >30°C, necessitating chiral resolution.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS workflows integrate N-Methyl-S-trityl-L-homocysteine as a building block:

  • Resin loading : Wang resin pre-loaded with Fmoc-protected homocysteine.

  • Trityl protection : On-resin tritylation using Trt-Cl and DIEA in DCM.

  • Fmoc deprotection : 20% piperidine in DMF.

  • N-methylation : Post-coupling treatment with methyl triflate in NMP.

Advantages :

  • Avoids isolation of intermediates, reducing racemization.

  • Yields >90% purity for peptides up to 15 residues.

Racemization Mitigation and Chiral Resolution

Racemization Hotspots

  • Amide bond formation : CDI-mediated activation at >25°C causes up to 15% racemization.

  • N-methylation : Elevated temperatures during Eschweiler-Clarke reactions lead to ee loss.

Diastereomeric Salt Formation

Crude product is treated with L-dibenzoyl tartaric acid (L-DBTA) in ethyl acetate:

Racemic mixture+L-DBTA50°CDiastereomeric salt (ee>99%)\text{Racemic mixture} + \text{L-DBTA} \xrightarrow{\text{50°C}} \text{Diastereomeric salt} \ (\text{ee} > 99\%)

Conditions :

  • Solvent ratio: Ethyl acetate/hexane (3:1).

  • Yield: 65–70% after alkalization with NaHCO₃.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR :

    • S-trityl protons: δ 7.2–7.4 ppm (15H, aromatic).

    • N-methyl singlet: δ 2.8–3.0 ppm.

  • Chiral HPLC :

    • Column: Chiralpak IC-3

    • Retention time: 12.3 min (L-enantiomer), 14.7 min (D-enantiomer).

Purity Assessment

ParameterMethodSpecification
Chemical purity RP-HPLC (C18)≥99.0%
Chiral purity Chiral SFCee ≥99.0%
Residual solvents GC-MS<500 ppm (DMF, THF)

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • CDI vs. HOBt/DIC : CDI reduces racemization but increases raw material costs by 20%.

  • Solvent recycling : Ethyl acetate recovery via distillation cuts costs by 30%.

Environmental Impact

  • Waste streams : Piperidine and DMF require neutralization before disposal.

  • Green chemistry : Subcritical water extraction tested for trityl group removal, reducing organic solvent use by 50% .

Q & A

Q. What synthetic strategies are recommended for preparing N-Methyl-S-trityl-L-homocysteine, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves sequential protection of the thiol and amine groups. The trityl (triphenylmethyl) group is introduced to the sulfur atom using trityl chloride under anhydrous, inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Methylation of the amine is achieved via reductive alkylation or using methylating agents like methyl iodide. Critical parameters include reaction temperature (0–25°C), solvent choice (e.g., DMF or dichloromethane), and stoichiometric control to minimize by-products. Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is essential for isolating high-purity product .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : 1H/13C NMR : Aromatic protons of the trityl group appear as a singlet at ~7.2–7.5 ppm, while methyl protons on the amine resonate near 2.1–2.3 ppm. DEPT-135 spectra confirm carbon types. HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98% by UV at 254 nm). Mass Spectrometry (ESI-MS) : Verify molecular weight ([M+H]+ expected at ~585.71 Da). Cross-referencing with NIST databases ensures accuracy .

Q. What storage conditions preserve the stability of this compound, and what degradation markers should be monitored?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation and hydrolysis. Decomposition manifests as free homocysteine (detected via Ellman’s assay for thiols) or triphenylmethanol (HPLC retention time shift). Regular stability checks using TLC (silica, visualized with UV or ninhydrin) are advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of this compound across different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity effects on the trityl group’s steric bulk. For example, in polar aprotic solvents (DMF), the compound may exhibit slower reaction kinetics due to reduced nucleophilicity. Systematic kinetic studies (e.g., variable-temperature NMR or stopped-flow spectroscopy) can quantify solvent effects. Comparative studies with S-trityl cysteine analogs (e.g., N-Fmoc-S-trityl-L-cysteine) provide mechanistic insights .

Q. What experimental designs quantify the role of this compound in enzymatic methylation studies?

  • Methodological Answer : Use radiolabeled (e.g., 14C-methyl) derivatives to track methyl transfer in assays with methyltransferases (e.g., histone methyltransferases). Competitive inhibition assays (IC50 determination) compare its efficacy to unprotected homocysteine. LC-MS/MS monitors S-adenosylhomocysteine (SAH) formation as a by-product, referencing protocols for SAH hydrolase activity .

Q. How can selective deprotection of the trityl group be achieved without compromising the methylated amine in downstream applications?

  • Methodological Answer : Acidic cleavage (e.g., 50% TFA in DCM for 1–2 hours at 0°C) selectively removes the trityl group while preserving the methylated amine. Monitor reaction progress via TLC (disappearance of trityl’s UV-active spot). Post-deprotection, neutralize with cold ether and lyophilize. Validate integrity of the methyl group via MALDI-TOF or Edman degradation .

Q. What strategies mitigate challenges in detecting this compound in biological matrices during proteomic studies?

  • Methodological Answer : Derivatization with thiol-specific probes (e.g., iodoacetamide) post-deprotection enhances MS detectability. Chemical proteomics workflows (e.g., alkynyl thioester probes) enable enrichment of N-homocysteinylated proteins. Use SILAC (stable isotope labeling) to distinguish endogenous homocysteine adducts from experimental artifacts .

Data Contradiction Analysis

  • Example : Conflicting reports on trityl group stability in basic conditions may stem from varying water content in reactions. Replicate experiments under rigorously anhydrous conditions (Karl Fischer titration to confirm <0.01% H2O) and compare decomposition rates via HPLC-MS .

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